molecular formula C13H10F3NO2 B3347063 2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine CAS No. 1261831-77-9

2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine

Cat. No. B3347063
CAS RN: 1261831-77-9
M. Wt: 269.22 g/mol
InChI Key: HMIYRXLVNWCPIN-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” is a chemical compound that is part of a class of compounds known as trifluoromethoxyphenols . It is characterized by the presence of a fluorine atom and a pyridine in its structure .


Synthesis Analysis

The synthesis of “2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” and its intermediates is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethoxy-containing building block .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in its structure . The InChI code for this compound is 1S/C8H7F3O3/c1-13-7-3-2-5 (4-6 (7)12)14-8 (9,10)11/h2-4,12H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” include a molecular weight of 208.14 . It is a liquid at ambient temperature .

Scientific Research Applications

Pharmacological Applications

Pyridine derivatives are recognized for their diverse pharmacological properties, including antifungal, antibacterial, antioxidant, and anticancer activities. Their structural versatility makes them integral to the design of drugs targeting various diseases. For instance, pyridine-based Cu(II) complexes have demonstrated exceptional anticancer potency against multiple cancer cell lines, underscoring the therapeutic potential of pyridine scaffolds when complexed with metals like copper (Alshamrani, 2023)(Alshamrani, 2023).

Catalytic and Synthetic Applications

In catalysis and synthetic chemistry, pyridine and its derivatives are pivotal. They serve as ligands in metal-catalyzed reactions, facilitating the synthesis of complex organic molecules. The use of hybrid catalysts, including pyridine derivatives, for synthesizing pyrano[2,3-d]pyrimidine scaffolds highlights their importance in developing new medicinal and pharmaceutical compounds (Parmar, Vala, & Patel, 2023)(Parmar, Vala, & Patel, 2023).

Biological Significance

The biological significance of pyridine derivatives extends beyond their pharmacological applications. They are also studied for their chemosensing capabilities, indicating their potential in analytical chemistry for detecting various species (Abu-Taweel et al., 2022)(Abu-Taweel et al., 2022). Furthermore, studies on heterocyclic N-oxide molecules, including pyridine N-oxides, have shown their utility in organic synthesis, catalysis, and drug development due to their versatility and biological relevance (Li et al., 2019)(Li et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, “3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The demand for trifluoromethoxyphenols, the class of compounds to which “2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” belongs, has been increasing steadily in the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, future research may focus on developing new synthetic methods for introducing trifluoromethoxy groups within the structures of other molecules .

properties

IUPAC Name

2-methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-18-12-7-4-10(8-17-12)9-2-5-11(6-3-9)19-13(14,15)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIYRXLVNWCPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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